molecular formula C18H17FN2O4S B2616923 5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 903367-00-0

5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2616923
CAS No.: 903367-00-0
M. Wt: 376.4
InChI Key: SYGHZFJUNOTVLR-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17FN2O4S and its molecular weight is 376.4. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Properties

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial activity. Compounds with a benzenesulfonamide moiety have been synthesized and shown to act against various Gram-positive and Gram-negative bacteria. Notably, some derivatives have been evaluated for their anti-dengue virus activity, showcasing their potential as antiviral agents. For instance, novel diarylpyrazolylquinoline derivatives, closely related to the compound , demonstrated approximately tenfold more active anti-DENV-2 activity compared to ribavirin, a current antiviral medication (Lee et al., 2017).

Anticancer Activity

Compounds featuring the benzenesulfonamide group have also been investigated for their anticancer properties. A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated potent anticancer activity against several human tumor cell lines, highlighting the therapeutic potential of these molecules in oncology. The most active compound in this series exhibited significant activity against HCT-116, MCF-7, and HeLa cell lines, with IC50 values in the low micromolar range, showcasing its ability to induce apoptosis and cell cycle arrest in cancer cells (Żołnowska et al., 2018).

Photophysical and Chemosensor Applications

The structural framework of these compounds also lends itself to applications in photophysical studies and chemosensor development. Certain derivatives have been synthesized as fluorescent probes for Zn2+, showing excellent selectivity and sensitivity, which is crucial for biological imaging and metal ion detection in various environments. These sensors exhibit different binding modes and spatial arrangements when interacting with metal ions, leading to significant fluorescence enhancement upon binding to Zn2+ over other cations. This specificity and sensitivity make them valuable tools for the fluorescent imaging of Zn2+ in living cells (Li et al., 2014).

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-25-15-4-3-13(19)10-16(15)26(23,24)20-14-8-11-2-5-17(22)21-7-6-12(9-14)18(11)21/h3-4,8-10,20H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGHZFJUNOTVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.